tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate
Description
tert-Butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 6-fluoropyridin-3-yloxy substituent at the 4-position. This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly due to the fluorine atom’s ability to modulate electronic properties and enhance metabolic stability. The Boc group facilitates selective deprotection under acidic conditions, enabling further functionalization of the piperidine ring .
Properties
IUPAC Name |
tert-butyl 4-(6-fluoropyridin-3-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-6-11(7-9-18)20-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYIHSSBWBMMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Piperidine 4-Position
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (24)
- Structure : Contains a methylsulfonyloxy (-OSO₂Me) group at the 4-position.
- Key Differences : The sulfonyloxy group acts as a superior leaving group compared to the pyridyloxy ether, enabling nucleophilic substitution reactions (e.g., conversion to azides or triazoles) .
- Applications : Used in click chemistry for triazole formation, as demonstrated in the synthesis of tert-butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (25) (77% yield) .
tert-Butyl 4-(4-((tert-butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (26)
- Structure : Features a silyl-protected hydroxymethyltriazole group.
- Key Differences : The triazole ring introduces hydrogen-bonding capability, while the silyl ether enhances stability during synthetic steps. This compound is a precursor for hydroxylated analogs after desilylation .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Structure : Incorporates a 2-(trifluoromethyl)phenyl group and a partially unsaturated dihydropyridine ring.
- Key Differences : The CF₃ group is strongly electron-withdrawing, reducing the piperidine’s basicity. The dihydropyridine ring introduces conformational rigidity, impacting binding interactions in drug discovery .
tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
- Structure : Substituted with a chloropyrimidine ring.
- The chloro and methyl groups add steric bulk, altering pharmacokinetic properties .
Functional Group Modifications
tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate
- Structure : Contains a triflyloxy (-OSO₂CF₃) group attached via a methylene spacer.
- Key Differences: The triflate group is a potent leaving group, enabling rapid SN2 reactions.
tert-Butyl 4-(6-chloropyridin-3-yl)oxy)piperidine-1-carboxylate
- Structure : Chlorine replaces fluorine at the pyridine’s 6-position.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : Compounds with sulfonyloxy or triflate groups (e.g., ) are pivotal intermediates for nucleophilic substitutions, whereas pyridyloxy analogs (e.g., target compound) are preferred for stability in late-stage functionalization.
- Biological Relevance : Fluorine and chlorine substituents modulate electronic effects and bioavailability. For instance, fluorinated pyridines enhance metabolic resistance, while chlorinated analogs improve lipophilicity .
Biological Activity
tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate (CAS No. 1803604-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant findings from recent studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymes : The compound may inhibit certain enzymes related to disease processes, potentially including proteases and kinases.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways involved in cellular responses.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical cancer) | 12.5 | |
| MCF7 (Breast cancer) | 15.0 | |
| A549 (Lung cancer) | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest activity against both gram-positive and gram-negative bacteria, although specific mechanisms are yet to be fully elucidated.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Properties :
A recent study assessed the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology . -
Antimicrobial Efficacy :
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited the growth of resistant strains, highlighting its potential utility in treating infections caused by multidrug-resistant bacteria .
Preparation Methods
Mesylation and Displacement with 6-Fluoropyridin-3-ol
A widely reported method involves converting tert-butyl 4-hydroxypiperidine-1-carboxylate into its mesylate derivative for subsequent nucleophilic substitution. In this approach, methanesulfonyl chloride (MsCl) reacts with the hydroxyl group in the presence of triethylamine, forming tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This mesylate intermediate exhibits enhanced electrophilicity, enabling displacement by 6-fluoropyridin-3-ol under basic conditions.
Reaction Conditions:
-
Base: Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)
-
Temperature: 80–100°C
Mechanistic Insight:
Deprotonation of 6-fluoropyridin-3-ol generates a phenoxide ion, which attacks the mesylated piperidine via an Sₙ2 mechanism. The steric hindrance from the tert-butyl group minimally impacts reactivity due to the linear transition state.
Mitsunobu Reaction for Direct Ether Formation
The Mitsunobu reaction offers a single-step alternative for ether synthesis, bypassing the need for pre-activation. tert-Butyl 4-hydroxypiperidine-1-carboxylate reacts with 6-fluoropyridin-3-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Optimized Parameters:
-
Molar Ratio: 1:1.2 (piperidine:pyridinol)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 0°C to room temperature
Advantages:
-
Avoids harsh conditions required for mesylation.
-
Compatible with acid- and base-sensitive functional groups.
Transition Metal-Catalyzed Coupling Strategies
Ullmann-Type Coupling with Halogenated Pyridines
Copper-catalyzed coupling between tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-bromo-6-fluoropyridine provides a regioselective route. This method employs catalytic copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in dimethyl sulfoxide (DMSO).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Base | Cesium carbonate (2 eq) |
| Temperature | 110°C |
| Yield | 55–65% |
Limitations:
-
Requires anhydrous conditions and elevated temperatures.
-
Limited functional group tolerance due to strong bases.
Palladium-Mediated C–O Bond Formation
Palladium catalysts, such as Pd(OAc)₂ with Xantphos, enable coupling between aryl halides and alcohols. While less common for ether synthesis, this method has been adapted for sterically hindered systems.
Reaction Profile:
-
Substrate: 3-Chloro-6-fluoropyridine
-
Solvent: Toluene
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Additive: Potassium phosphate (K₃PO₄)
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Yield: 50–60%
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Mesylation/Displacement | 65 | 95 | Low | High |
| Mitsunobu Reaction | 80 | 98 | High | Moderate |
| Ullmann Coupling | 60 | 90 | Moderate | Low |
| Palladium Catalysis | 55 | 85 | High | Low |
Key Findings:
-
The Mitsunobu reaction achieves the highest yield but incurs elevated reagent costs.
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Mesylation/displacement balances cost and scalability, making it preferable for industrial applications.
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Transition metal-catalyzed methods suffer from moderate yields but offer regioselectivity advantages.
Industrial-Scale Optimization and Challenges
Solvent Selection and Recycling
NMP and DMF, while effective in lab-scale reactions, pose environmental and regulatory challenges. Recent efforts substitute these with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which offer improved sustainability profiles.
Byproduct Management
Mesylation generates stoichiometric amounts of methanesulfonic acid, necessitating neutralization with aqueous bicarbonate. Patent disclosures highlight the use of heptane for precipitating byproducts, simplifying purification.
Spectroscopic Characterization and Quality Control
1H NMR (400 MHz, CDCl₃):
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δ 1.41 (s, 9H, Boc CH₃)
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δ 4.37 (m, 1H, piperidine OCH)
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δ 6.82 (dd, 1H, pyridine H-4)
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δ 7.60 (m, 1H, pyridine H-2)
13C NMR (101 MHz, CDCl₃):
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δ 28.3 (Boc CH₃)
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δ 80.1 (Boc quaternary C)
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δ 154.6 (C=O)
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δ 162.1 (d, J = 245 Hz, C-F)
Q & A
Q. What are the key synthetic routes for tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-fluoropyridin-3-ol with a piperidine derivative (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) in the presence of a base like potassium carbonate. Solvents such as acetonitrile or dichloromethane are used at 50–80°C for 12–24 hours . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
- Catalyst use : Coupling reagents like DCC/DMAP improve yields in carbamate-forming steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress. HPLC with C18 columns (acetonitrile/water gradient) confirms >95% purity .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 6.5–8.0 ppm (fluoropyridine protons), and δ 3.0–4.5 ppm (piperidine) .
- HRMS : Molecular ion [M+H]+ at m/z 325.15 (C₁₅H₂₂FN₂O₃) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency measures : Eye wash stations and showers must be accessible. In case of fire, use CO₂ or dry chemical extinguishers; avoid water jets .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when varying coupling reagents?
- Methodological Answer :
- Systematic screening : Test reagents (e.g., DCC vs. EDC) under identical conditions (solvent, temperature). For example, DCC in dichloromethane may yield 75% vs. EDC in DMF at 60% .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., urea derivatives from DCC).
- Kinetic studies : Monitor reaction progress via in-situ IR to compare activation energies .
Q. What strategies mitigate competing side reactions during fluoropyridine functionalization?
- Methodological Answer :
- Protecting groups : Temporarily block the piperidine nitrogen with Boc to prevent nucleophilic interference .
- Temperature control : Lower temperatures (0–5°C) reduce undesired SN1 pathways.
- Additives : Use catalytic KI to enhance regioselectivity in fluoropyridine coupling .
Q. How do structural modifications (e.g., fluorination) impact biological activity in related analogs?
- Methodological Answer :
- SAR studies : Compare IC₅₀ values of analogs (e.g., 6-fluoro vs. 6-chloro derivatives) in enzyme inhibition assays. Fluorine’s electronegativity often enhances binding to hydrophobic enzyme pockets .
- Computational modeling : DFT calculations (e.g., Gibbs free energy of binding) predict interactions with targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
